Microsclerodermin B

Description

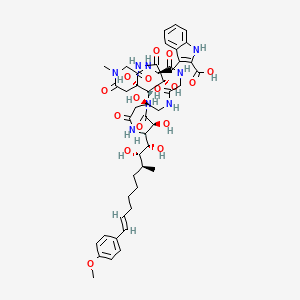

Structure

2D Structure

Properties

Molecular Formula |

C47H62N8O16 |

|---|---|

Molecular Weight |

995 g/mol |

IUPAC Name |

3-[[(1S,4S,5R,9R,16R,23S,26R)-5-[(E,1S,2S,3S)-1,2-dihydroxy-9-(4-methoxyphenyl)-3-methylnon-8-enyl]-4,9,23,26-tetrahydroxy-20-methyl-3,7,12,15,18,21,25-heptaoxo-2,6,11,14,17,20,24-heptazabicyclo[21.3.0]hexacosan-16-yl]methyl]-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C47H62N8O16/c1-24(10-6-4-5-7-11-25-14-16-27(71-3)17-15-25)38(61)39(62)37-40(63)44(66)53-42-41(64)45(67)54-47(42,70)20-35(60)55(2)23-34(59)50-31(19-29-28-12-8-9-13-30(28)51-36(29)46(68)69)43(65)49-22-33(58)48-21-26(56)18-32(57)52-37/h7-9,11-17,24,26,31,37-42,51,56,61-64,70H,4-6,10,18-23H2,1-3H3,(H,48,58)(H,49,65)(H,50,59)(H,52,57)(H,53,66)(H,54,67)(H,68,69)/b11-7+/t24-,26+,31+,37+,38-,39-,40-,41+,42-,47-/m0/s1 |

InChI Key |

SUTLNZKJLZEWSJ-XWGNKPEXSA-N |

Isomeric SMILES |

C[C@@H](CCCC/C=C/C1=CC=C(C=C1)OC)[C@@H]([C@H]([C@@H]2[C@@H](C(=O)N[C@H]3[C@H](C(=O)N[C@@]3(CC(=O)N(CC(=O)N[C@@H](C(=O)NCC(=O)NC[C@@H](CC(=O)N2)O)CC4=C(NC5=CC=CC=C54)C(=O)O)C)O)O)O)O)O |

Canonical SMILES |

CC(CCCCC=CC1=CC=C(C=C1)OC)C(C(C2C(C(=O)NC3C(C(=O)NC3(CC(=O)N(CC(=O)NC(C(=O)NCC(=O)NCC(CC(=O)N2)O)CC4=C(NC5=CC=CC=C54)C(=O)O)C)O)O)O)O)O |

Synonyms |

microsclerodermin B |

Origin of Product |

United States |

Elucidation of Chemical Structure and Stereochemistry

Initial Structural Assignment Methodologies

The initial efforts to determine the structure of the microsclerodermins, including compound B, relied on a combination of advanced spectroscopic techniques and classical chemical degradation methods ird.fr.

Spectroscopic Analyses (e.g., HMBC, ROESY)

The planar structure of the parent compound, microsclerodermin A, was largely established through the interpretation of Heteronuclear Multiple Bond Correlation (HMBC) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) nuclear magnetic resonance (NMR) data ird.fr. These 2D NMR techniques were crucial in piecing together the connectivity of the amino acid residues within the 23-membered macrocycle nih.govird.fr. For instance, HMBC correlations were used to define the pyrrolidone ring system by linking protons to carbons over two to three bonds ird.fr. Similarly, ROESY experiments provided through-space correlations between protons, which helped to establish the sequence of the amino acid residues ird.fr. The structure of microsclerodermin B was subsequently determined by comparing its NMR data with that of microsclerodermin A, revealing a high degree of similarity with specific modifications ird.frdovepress.com.

Degradation Studies and Chemical Derivatization for Planar and Relative Stereochemistry

To determine the stereochemistry of the constituent amino acids, researchers employed a series of degradation experiments on the natural products ird.fr. These studies involved breaking down the macrocycle into its individual amino acid components, which were then analyzed. For microsclerodermin A, hydrolysis followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS) on a chiral column was a key technique ird.fr. For example, ozonolysis of dehydromicrosclerodermin A, a derivative of microsclerodermin A, followed by hydrolysis, yielded (2S,3R)-3-hydroxyaspartic acid, which was instrumental in assigning the stereochemistry of the pyrrolidone ring ird.fr. The stereochemistry of other components was similarly determined through degradation and comparison with authentic standards ird.fr. The initial stereochemical assignments for this compound were largely made by analogy to microsclerodermin A, as specific degradation experiments were not performed on compound B itself nih.govd-nb.info.

Critical Revisions of Stereochemical Assignments

Subsequent investigations, particularly through the rigors of total synthesis, revealed inaccuracies in the initially proposed stereochemistry of this compound, leading to a critical re-evaluation and correction of its structure nih.govd-nb.infonih.gov.

Analysis of the Pyrrolidinone Unit Stereochemistry (C44, C45)

A significant point of contention in the originally proposed structure of this compound was the stereochemistry of the pyrrolidinone unit, specifically at carbons C44 and C45 nih.govd-nb.info. The initial assignment of the 44S, 45S configuration was based on analogy to microsclerodermin A d-nb.info. However, this assignment was questioned because other members of the microsclerodermin family were found to possess an R configuration at these centers d-nb.info. Furthermore, an inversion of configuration at C45 had been observed during the biosynthesis of a related compound, microsclerodermin M nih.gov. These discrepancies prompted a reinvestigation of the pyrrolidinone stereochemistry nih.govd-nb.info.

Confirmation through Total Synthesis and Epimer Analysis

The definitive clarification of the stereochemistry of this compound was achieved through total synthesis nih.govd-nb.infonih.gov. Researchers synthesized the originally proposed structure of dehydrothis compound (a dehydrated form of this compound) nih.govd-nb.info. Comparison of the spectroscopic data, particularly the 13C NMR spectra, of the synthetic compound with the natural sample revealed significant discrepancies, especially in the pyrrolidinone and GABOB regions nih.gov. This mismatch indicated that the initially proposed structure was incorrect nih.govd-nb.info.

To rectify this, the epimer with the opposite stereochemistry at C45 (the 45R configuration) was synthesized d-nb.info. The spectroscopic data of this synthetic C45-epimer of dehydrothis compound was found to be in complete agreement with the data from the naturally derived material nih.govd-nb.info. This provided conclusive evidence that the correct stereochemistry for dehydrothis compound, and by extension this compound, possesses an R-configured C45 stereocenter nih.govd-nb.info. This correction also necessitated the reassignment of the stereochemistry of the structurally related microsclerodermin J nih.gov.

Characterization of Unique Amino Acid Constituents

This compound is composed of a fascinating array of non-proteinogenic amino acids, which contribute to its structural complexity and biological activity nih.govdigitellinc.com.

The macrocycle of this compound contains six amino acid residues: a tryptophan derivative, sarcosine, a pyrrolidinone unit, a polyhydroxylated β-amino acid, γ-amino-β-hydroxybutanoic acid (GABOB), and glycine (B1666218) nih.gov.

Tryptophan derivative (Trp-2-CO2H): This is an unusual amino acid where the carboxylic acid is attached at the 2-position of the indole (B1671886) ring nih.govird.fr. Its synthesis was achieved through methods like the Negishi coupling nih.govd-nb.info.

Pyrrolidinone unit (Pyrr): This moiety is derived from an elongated asparagine residue and its stereochemistry was a key point of structural revision nih.govdigitellinc.com.

Polyhydroxylated β-amino acid: In this compound, this is (2S,3R,4S,5S,7E)-3-amino-8-phenyl-2,4,5-trihydroxyoct-7-enoic acid (APTO) or a similar complex residue nih.govrsc.org. The synthesis of this highly functionalized amino acid is a significant challenge due to its multiple contiguous stereocenters nih.govrsc.org.

γ-amino-β-hydroxybutanoic acid (GABOB): This is a non-proteinogenic amino acid that is a common feature in the microsclerodermin family nih.govmdpi.com. The (3R)-configuration is typically found in these natural products ird.fr.

The precise arrangement and stereochemistry of these unique building blocks give this compound its distinct three-dimensional structure, which is essential for its biological function.

Table of Spectroscopic Data Comparison for Dehydrothis compound

| Region of Molecule | Observation for Originally Proposed Synthetic Structure | Observation for Synthetic C45-epi Structure and Natural Sample |

| 13C NMR Discrepancy | Large discrepancy in chemical shifts (ΔδC up to 2.3 ppm) in the pyrrolidinone and GABOB units compared to the natural sample. nih.gov | Good agreement in all signals, with most differences not exceeding 0.1 ppm. d-nb.info |

| Rotamers in NMR | Observation of two rotameric forms in a roughly 3:1 ratio. nih.gov | No observation of rotamers, consistent with the natural sample. d-nb.info |

| HPLC Analysis | Clearly showed that the synthetic compound and the authentic sample were different compounds. nih.gov | Complete overlap of peaks in a 1:1 mixture of the synthetic and natural samples. nih.gov |

Natural Occurrence, Isolation, and Putative Biosynthesis

Isolation from Marine Sponge Genera (Microscleroderma, Theonella, Amphibleptula)

Microsclerodermin B was first identified and isolated from marine sponges. Initially, Faulkner and co-workers reported the isolation of microsclerodermins A and B from the lithistid sponge Microscleroderma sp. acs.org. Subsequent research led to the isolation of microsclerodermins J and K, along with the re-isolation of A and B, from the marine sponge Microscleroderma herdmani nih.gov. The microsclerodermin family of compounds has also been reported from sponges of the genus Theonella nih.govresearchgate.net. While new species of Microscleroderma and Amphibleptula have been described from diverse marine environments, including the Western Atlantic and an anchialine cave in Mexico, the specific isolation of this compound from Amphibleptula is not prominently documented in the available research researchgate.net. The isolation process from these marine invertebrates is often complex, highlighting the challenges in obtaining significant quantities of these natural products directly from their source researchgate.net.

Identification in Terrestrial Myxobacteria (Jahnella, Chondromyces, Sorangium)

A significant breakthrough in the study of microsclerodermins was their discovery in terrestrial microorganisms. Researchers have successfully isolated members of the microsclerodermin family, such as microsclerodermins L, M, and D, from cultures of terrestrial myxobacteria, including species of Jahnella, Chondromyces, and Sorangium nih.govresearchgate.net. Specifically, microsclerodermin D has been obtained from both marine sponges (Microscleroderma sp. and Theonella sp.) and terrestrial myxobacteria like Chondromyces sp. and Jahnella sp. researchgate.net. This discovery of a "marine natural product" in terrestrial bacteria provides a more accessible and sustainable source for these compounds, facilitating further research and bypassing the supply issues associated with sponge harvesting nih.govresearchgate.net. The identification of these compounds in myxobacteria, which are known for producing a wide array of secondary metabolites, has opened new avenues for production optimization and genetic engineering nih.govnih.gov.

Research on Symbiotic Microorganism Contributions to Metabolite Production

The discovery of microsclerodermins in both marine sponges and terrestrial bacteria has fueled the hypothesis that symbiotic microorganisms are the true producers of these compounds nih.gov. It is widely suggested that many secondary metabolites isolated from sponges are, in fact, synthesized by their associated microbial symbionts researchgate.netmdpi.com. Sponges are known to host vast and diverse communities of microorganisms, which can constitute a significant portion of the sponge's biomass nih.govresearchgate.net. The remarkable similarity between compounds found in sponges and those from terrestrial microbes points towards marine myxobacterial symbionts as a potential origin researchgate.net. Metagenomic data from sponges strongly suggest the presence of associated myxobacteria, reinforcing the idea that these "sponge metabolites" originate from these microbial partners nih.gov. This symbiotic relationship is a key area of research, as understanding it could unlock the potential for culturing these symbionts to produce valuable compounds researchgate.netwikipedia.org.

Investigations into Biosynthetic Pathways

The molecular architecture of microsclerodermins points to a biosynthetic origin involving a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system researchgate.net. These large, multi-enzyme complexes are responsible for the assembly of a wide range of microbial secondary metabolites nih.govfrontiersin.org. In the case of microsclerodermins, the hybrid PKS/NRPS machinery constructs the core structure by sequentially adding polyketide and amino acid building blocks nih.govresearchgate.net. The identification of the biosynthetic gene clusters in myxobacteria has provided direct insight into this intriguing hybrid system, revealing the specific modules responsible for the molecule's assembly nih.gov.

Through genome mining approaches, the biosynthetic gene cluster (BGC) responsible for microsclerodermin production, designated as the 'msc' cluster, has been identified in the genomes of Jahnella sp. and Sorangium cellulosum researchgate.net. The analysis of the msc gene cluster from Jahnella sp. revealed that the core biosynthetic pathway is encoded by genes mscA to mscI, which include three PKS modules and five NRPS modules researchgate.net. This genetic blueprint dictates the precise sequence of chemical reactions that lead to the final microsclerodermin product. The cluster also contains genes for tailoring enzymes, such as a halogenase encoded by mscL, which is responsible for modifications after the main backbone is synthesized researchgate.net. The successful identification and targeted mutagenesis of the msc cluster in S. cellulosum have confirmed its role in microsclerodermin biosynthesis researchgate.net.

A fascinating aspect of microsclerodermin biosynthesis is the occurrence of stereochemical modifications. An inversion of the configuration at the C45 position during the biosynthesis of microsclerodermin M was noted by researchers nih.govresearchgate.net. This observation proved to be critical, as it led to a re-evaluation of the stereochemistry of other members of the family. The initial stereochemical assignments for microsclerodermins B, J, and K at the C44 and C45 positions were made by analogy to microsclerodermin A nih.govresearchgate.net. However, the discovery of the C45 inversion in microsclerodermin M prompted further investigation. Through total synthesis, it was ultimately confirmed that the originally proposed structures for this compound and dehydrothis compound were incorrect and that both compounds possess an R-configuration at the C45 stereocenter nih.gov.

Synthetic Chemistry and Analog Development

Total Synthesis Strategies for Microsclerodermin B and Analogs

The total synthesis of this compound and its analogs has been a focal point of research, leading to significant advancements in peptide and natural product synthesis. d-nb.infonih.govscite.aiacs.orgneeri.res.inresearchgate.netrsc.orgird.frbarcelocongresos.com.es

Early endeavors in the synthesis of the microsclerodermin family paved the way for more refined strategies. The first total synthesis of any member of this family was that of Microsclerodermin E, which features a simpler side chain and an unsaturated pyrrolidinone core. nih.gov This achievement provided a crucial foundation for tackling more complex members like this compound.

A significant breakthrough came with the total synthesis of dehydrothis compound, a dehydrated precursor to this compound. d-nb.info This work not only achieved the synthesis of a closely related natural product but also led to the structural revision of the pyrrolidinone stereochemistry in both dehydrothis compound and microsclerodermin J. d-nb.infomdpi.com The originally proposed 44S configuration was revised to 44R. mdpi.com

Key methodological advancements include the development of efficient routes to the unusual amino acid components. d-nb.info These pioneering efforts have expanded the toolkit available to synthetic chemists for constructing complex peptide macrocycles.

The synthesis of this compound is fraught with challenges, primarily due to the intricate structures of its constituent amino acids.

Polyhydroxylated β-amino acid (AMMTD): This residue, with its multiple contiguous stereocenters, is arguably the most challenging component to synthesize. d-nb.infonih.gov Its construction requires precise control over stereochemistry at several points in the synthetic sequence. nih.gov

Pyrrolidinone aminal moiety: This functional group is notoriously sensitive to both acidic and basic conditions, making its incorporation into the macrocycle a delicate operation. d-nb.infonih.gov Attempts to construct this moiety, particularly the introduction of the C44 hydroxyl group at a late stage, have proven to be a significant hurdle in the total synthesis of this compound itself. d-nb.info The instability of this unit has led researchers to target the more stable dehydrated form, dehydrothis compound, in their synthetic campaigns. d-nb.info

To overcome the challenges posed by the complex structure of this compound, chemists have employed a range of powerful coupling reactions.

| Coupling Reaction | Application in this compound Synthesis | Reference |

| Negishi Coupling | Utilized for the construction of the tryptophan derivative, Trp-2-CO2H. This method is valued for its mild reaction conditions and the ability to vary the indole (B1671886) substitution pattern. | d-nb.inforesearchgate.net |

| Blaise Reaction | Employed in the synthesis of the pyrrolidinone (Pyrr) fragment. | d-nb.info |

These reactions have been instrumental in forging key carbon-carbon and carbon-heteroatom bonds within the molecule, demonstrating their utility in the assembly of complex natural products. d-nb.infoscite.airesearchgate.netrsc.org

The presence of numerous stereocenters in this compound necessitates the use of highly stereoselective synthetic methods.

Tethered Aminohydroxylation (TA): This has been a key strategy for the synthesis of the complex β-amino acid residue, (2S,3R,4S,5R)-3-amino-2,4,5-trihydroxy-6-methyl-7-(4-methoxyphenyl)heptanoic acid (AMMTD). nih.gov The TA reaction allows for the regio- and stereoselective introduction of an amino and a hydroxyl group across a double bond. nih.gov

Sharpless Asymmetric Dihydroxylation (Sharpless AD): This reaction has been used to install the diol functionality at C4 and C5 of the AMMTD fragment. researchgate.net

Cross-Metathesis: This reaction has been employed for the late-stage introduction of the aliphatic side chain, a tactic designed to make the synthesis applicable to other members of the microsclerodermin family. nih.gov

These stereoselective reactions have been crucial in establishing the correct three-dimensional architecture of the molecule. d-nb.infoscite.airsc.org

Synthesis of Substructure Fragments and Key Intermediates

The synthesis of this compound is often approached in a convergent manner, where key fragments of the molecule are synthesized separately before being coupled together. The synthesis of the AMMTD-GABOB dipeptide is a prime example of this strategy. d-nb.info The GABOB (γ-amino-β-hydroxybutanoic acid) amino acid is prepared from (R)-dimethyl malate. nih.gov The northern hemisphere of the molecule, containing the tryptophan derivative and the pyrrolidinone unit, is also synthesized as a separate fragment. d-nb.info This modular approach allows for the efficient construction of the complex macrocycle.

Semi-Synthetic and Structural Analog Exploration for Preclinical Evaluation

The limited availability of this compound from natural sources necessitates the development of synthetic and semi-synthetic routes to produce analogs for preclinical evaluation. mdpi.commdpi.com While the total synthesis of this compound remains an ongoing challenge, the successful synthesis of dehydrothis compound and various fragments provides a platform for creating structural analogs. d-nb.infoneeri.res.inird.fr These analogs are crucial for exploring the structure-activity relationships of the microsclerodermin family and for identifying compounds with improved therapeutic potential. nih.govdntb.gov.ua The development of solid-phase synthesis methods for peptide analogs further facilitates the rapid generation of libraries for biological screening. researchgate.net

Contributions of Synthetic Efforts to Structural Revision and Confirmation

The pivotal role of total synthesis in the definitive structural elucidation of complex natural products is prominently illustrated in the case of the microsclerodermin family, particularly this compound. Initial structural hypotheses, based on spectroscopic analysis of the isolated natural product, are not always definitive. The rigorous, step-by-step construction of a molecule through total synthesis provides an unambiguous method to either confirm a proposed structure or, as in this instance, necessitate its revision.

Research efforts culminating in the total synthesis of dehydrothis compound, a closely related analogue and dehydration product of this compound, proved to be a critical turning point in understanding the correct stereochemistry of this class of compounds. d-nb.info The synthetic endeavors undertaken by the research group of Donohoe and his colleagues were initially aimed at the proposed structure of this compound. d-nb.info However, their work ultimately led to the first total synthesis of dehydrothis compound. d-nb.inforesearchgate.net

Upon completion of the synthesis of the proposed structure of dehydrothis compound, a detailed comparison of its spectroscopic data with that of the natural product revealed significant discrepancies. d-nb.info Analysis of the Nuclear Magnetic Resonance (NMR) data for the synthesized molecule showed the presence of two rotameric forms, a characteristic that was absent in the NMR data of the natural dehydrothis compound. d-nb.info This observation was the first major indication that the initially assigned structure was likely incorrect. d-nb.info

The key discrepancy was traced to the stereochemistry of the pyrrolidinone unit within the macrocyclic structure. d-nb.infonih.gov The originally proposed structure of this compound, and by extension dehydrothis compound, assigned an S configuration to the C45 stereocenter. d-nb.info However, the synthetic studies suggested that this assignment was erroneous. To validate this hypothesis, the researchers synthesized the C45 epimer, which possessed the R configuration. d-nb.info

The spectroscopic data for this newly synthesized C45 R epimer of dehydrothis compound were in complete agreement with the data reported for the naturally derived compound. d-nb.infonih.gov To provide further definitive proof, a 1:1 mixture of the synthetic C45 epimer and the natural dehydrothis compound was analyzed by High-Performance Liquid Chromatography (HPLC), which showed perfect co-elution. d-nb.info This unequivocally confirmed that the correct structure for dehydrothis compound possesses an R configuration at the C45 stereocenter. d-nb.info

This structural revision of dehydrothis compound had direct implications for the structure of this compound itself, as the former is generated from the latter through dehydration during the purification process. d-nb.info Consequently, the stereocenter at C45 in this compound was also reassigned from S to R. d-nb.info This work also contributed to the structural revision of another member of the family, Microsclerodermin J. d-nb.infonih.gov

The following tables summarize the key aspects of this structural revision.

Table 1: Structural Revision of this compound

| Feature | Proposed Structure | Revised Structure |

|---|---|---|

| Compound | This compound | This compound |

| Key Structural Unit | Pyrrolidinone Moiety | Pyrrolidinone Moiety |

| Stereocenter in Question | C45 | C45 |

| Assigned Configuration | S | R |

| Basis for Revision | Total synthesis of dehydrothis compound and comparison of spectroscopic data. d-nb.info | Total synthesis of the C45 epimer of dehydrothis compound. d-nb.info |

Table 2: Comparison of Spectroscopic Data for Dehydrothis compound Analogs

| Compound | Key Spectroscopic Feature | Agreement with Natural Product |

|---|---|---|

| Synthesized Proposed Structure (45S) | Showed two rotameric forms in NMR. d-nb.info | No d-nb.info |

| Synthesized Revised Structure (45R epimer) | Spectroscopic data in complete agreement with the natural product. d-nb.info | Yes d-nb.info |

| 1:1 Mixture of Natural Product and 45R epimer | Complete overlap of peaks in HPLC analysis. d-nb.info | Yes d-nb.info |

These findings underscore the indispensable nature of chemical synthesis in the final validation of complex molecular architectures. researchgate.net While modern spectroscopic techniques are powerful tools for initial structure elucidation, the unambiguous construction of a molecule provides the ultimate proof and can lead to crucial corrections of the assigned structures of natural products. researchgate.net

Preclinical Investigation of Biological Activities and Mechanisms

Antifungal Research

Microsclerodermin B has demonstrated potent and broad-spectrum antifungal activity in several preclinical studies. As a member of the microsclerodermin class of compounds, it has been highlighted as a potential lead for the development of new antifungal agents. nih.gov

This compound exhibits strong inhibitory activity against key opportunistic fungal pathogens that are major causes of life-threatening systemic infections in immunocompromised individuals. nih.gov In vitro testing has established its efficacy against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.govnih.gov

One study using a broth microdilution method determined the Minimum Inhibitory Concentrations (MIC) of this compound, showcasing its potent activity, which in some cases is comparable to the established antifungal drug Amphotericin B. nih.gov For instance, against C. neoformans, this compound showed a particularly low MIC, indicating strong potency. nih.govnih.gov The compound was also reported to inhibit the growth of C. albicans at a concentration of 2.5 µ g/disk in a paper disk assay. nih.gov

| Fungal Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 5.0 | nih.gov |

| Cryptococcus neoformans | 0.6 | nih.govnih.govresearchgate.net |

| Aspergillus fumigatus | 5.0 | nih.govresearchgate.netresearchgate.net |

| Candida glabrata | 5.0 | nih.gov |

| Candida krusei | 5.0 | nih.gov |

Further research has confirmed that the antifungal properties of this compound extend beyond the three primary pathogens, indicating a broad spectrum of activity. Studies have documented its efficacy against other clinically relevant Candida species, including Candida glabrata and Candida krusei. nih.gov This suggests that this compound and related compounds could be effective against a range of yeast and mold infections.

While the potent efficacy of this compound is well-documented, its precise molecular mechanism of antifungal action has not yet been fully elucidated. The consistent activity of the microsclerodermin class against a variety of fungi has prompted calls for further investigation into their mode of action, as they may represent a novel class of antifungal agents with a mechanism distinct from currently available drugs. nih.gov

Antiproliferative and Apoptosis-Inducing Research in Preclinical Models

In addition to its antifungal properties, the microsclerodermin class of compounds, including this compound, has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines in preclinical evaluations. nih.govsemanticscholar.org

The antitumor potential of microsclerodermins has been observed across multiple cancer types. This compound has been specifically noted for its antiproliferative effects against P388 murine leukemia cells. semanticscholar.org While direct studies on this compound against other specific cell lines are limited, the closely related Microsclerodermin A has shown potent anti-proliferative effects against the A549 lung cancer cell line and P388 leukemia cells. nih.gov Furthermore, Microsclerodermin A is cytotoxic in the low micromolar range against several human pancreatic cancer cell lines, including AsPC-1, BxPC-3, MIA PaCa-2, and PANC-1. nih.gov The activity of different members of the microsclerodermin family against a range of cancer cell lines suggests a potential class-wide effect. nih.govgoogle.com

| Cancer Cell Line | Cancer Type | Observed Activity (Compound) | Reference |

|---|---|---|---|

| P388 | Murine Leukemia | Antiproliferative (this compound) | semanticscholar.org |

| A549 | Lung Adenocarcinoma | Anti-proliferative (Microsclerodermin A) | nih.gov |

| AsPC-1 | Pancreatic Cancer | Cytotoxic (Microsclerodermin A) | nih.gov |

| BxPC-3 | Pancreatic Cancer | Cytotoxic (Microsclerodermin A) | nih.gov |

| MIA PaCa-2 | Pancreatic Cancer | Cytotoxic (Microsclerodermin A) | nih.gov |

| PANC-1 | Pancreatic Cancer | Cytotoxic (Microsclerodermin A) | nih.gov |

The precise molecular pathways underlying the antiproliferative effects of this compound are still under investigation. However, studies on the closely related Microsclerodermin A provide significant insight into potential mechanisms for this class of compounds. Research has shown that Microsclerodermin A inhibits the transcriptional activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation. nih.gov This inhibition leads to the induction of apoptosis (programmed cell death) in pancreatic cancer cells. nih.gov The apoptotic process was shown to be mediated by the cleavage and activation of caspases 3 and 7. nih.gov Another compound in the family, Microsclerodermin F, has been observed to disrupt the normal arrangement of microtubules in A549 cancer cells, preventing mitosis. google.com These findings suggest that the anticancer effects of the microsclerodermin family may involve the modulation of critical cell survival and division pathways.

Preclinical Assessment as a Biomarker for Cancer Cell Resistance

The development of resistance to chemotherapy is a major obstacle in cancer treatment. Biomarkers that can predict or indicate resistance to certain drugs are of great clinical value. There is currently no published research specifically investigating this compound as a biomarker for cancer cell resistance. The primary focus of research on the microsclerodermin class of compounds has been on their potential as therapeutic agents rather than as predictive biomarkers.

Structure-Activity Relationship (SAR) Studies Related to Biological Function

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a molecule's biological effects. For the microsclerodermin family, which includes this compound, these cyclic peptides are characterized by a 23-membered ring containing several unique amino acid residues. nih.gov

The structural integrity of the macrocycle and the specific nature of the amino acid side chains are believed to be crucial for their biological activities. mdpi.com While comprehensive SAR studies specifically for this compound are not extensively documented, research on the synthesis and structural revision of dehydrothis compound (a derivative of this compound) has provided insights into the stereochemistry of the pyrrolidinone unit, which is a key component of the macrocycle. nih.gov It is understood that variations in the amino acid composition and their stereochemistry across the different microsclerodermin analogues are responsible for the nuances in their biological activity profiles. Further synthetic and biological evaluation of a broader range of this compound analogues is necessary to delineate the precise structural requirements for its observed and potential biological functions.

Challenges and Future Directions in Microsclerodermin B Research

Sustainable Sourcing and Production Methodologies for Preclinical Evaluation

A significant barrier to the extensive preclinical study of many marine natural products, including Microsclerodermin B, is the "supply problem." The original isolation from deep-water sponges of the genera Microscleroderma and Theonella is inherently unsustainable and cannot yield the quantities required for thorough biological evaluation and development. nih.govnih.gov Harvesting sponges from their natural habitat is ecologically damaging and often results in low and inconsistent yields of the desired compound.

Future research is critically dependent on developing sustainable and scalable production methods. Key avenues of exploration include:

Myxobacterial Fermentation: A breakthrough in the sustainable sourcing of related compounds came with the discovery of microsclerodermins in terrestrial myxobacteria, such as Jahnella, Chondromyces, and Sorangium. nih.govresearchgate.net These bacteria can be cultured in fermenters, offering a renewable and controllable source of the compounds. researchgate.net This shift from wild harvesting to microbial fermentation is a crucial step towards ensuring a steady supply for preclinical studies.

Total Synthesis: While chemically challenging, total synthesis provides an alternative route that is independent of a biological source. Successful syntheses of related family members, such as dehydrothis compound, have been achieved, proving the feasibility of this approach. nih.govnih.gov However, these multi-step syntheses often require optimization to become efficient enough for large-scale production.

Biosynthetic Engineering: Understanding the biosynthetic gene clusters (BGCs) responsible for producing microsclerodermins in myxobacteria opens the door to genetic engineering. researchgate.netoregonstate.edu Future work could focus on heterologous expression of the BGC in a more easily cultured host organism or on manipulating regulatory genes within the native producer to enhance yield. oregonstate.edu

The development of these methods is paramount, as a reliable supply chain is a prerequisite for the comprehensive toxicological and efficacy studies needed for any potential therapeutic agent. brightest.iomdpi.com

Elucidation of Unresolved Mechanisms of Action

While this compound and its congeners exhibit potent biological activities, the precise molecular mechanisms underlying these effects are not fully understood. nih.govmdpi.com Members of the microsclerodermin family have demonstrated strong antifungal activity, particularly against Candida albicans, and cytotoxicity against cancer cell lines like HCT-116. nih.gov

For the closely related Microsclerodermin A, research has shown it can inhibit the nuclear factor kappa B (NF-κB) pathway and induce apoptosis in pancreatic cancer cells. nih.govresearchgate.netnih.gov It is hypothesized that this inhibition is mediated through the glycogen (B147801) synthase kinase 3β (GSK3β) pathway. researchgate.netnih.govmdpi.com Given the structural similarity, it is plausible that this compound acts through a similar mechanism, but this requires direct experimental confirmation.

Key unresolved questions for future investigation include:

Direct Molecular Target(s): Identifying the specific protein or proteins that this compound directly binds to is a primary goal. Target-based detection methods and advanced proteomic techniques could be employed to de-convolute its mechanism. researchgate.netvliz.be

Mechanism of Selectivity: Understanding why the compound is cytotoxic to certain cancer cells or fungi while potentially having less effect on other cells is crucial for therapeutic development.

Downstream Pathway Analysis: Comprehensive analysis of the downstream signaling cascades affected by this compound beyond NF-κB is needed to build a complete picture of its cellular impact. researchgate.net

The mechanism of action for many marine-derived cyclopeptides remains unclear, and dedicated studies on this compound are necessary to validate it as a therapeutic lead. mdpi.com

Development and Application of Advanced Preclinical Disease Models

Much of the initial bioactivity screening for this compound and related compounds has been performed using traditional two-dimensional (2D) cell culture models, such as various cancer cell lines (e.g., HCT-116, P388, HeLa). nih.govvliz.be While useful for initial high-throughput screening, 2D models often fail to replicate the complex microenvironment of a tumor or an infection within a living organism. mdpi.com

To gain a more accurate prediction of a compound's potential efficacy, future research must transition towards more sophisticated preclinical models. This represents a significant challenge but is essential for meaningful translational science.

3D Culture Systems: Three-dimensional models, such as spheroids and organoids, better mimic the cell-cell interactions, nutrient gradients, and drug penetration challenges found in actual tumors. mdpi.com Testing this compound in pancreatic or colon cancer spheroids would provide more robust data on its anti-cancer potential.

In Vivo Animal Models: Ultimately, evaluation in animal models is required. This includes mouse models of fungal infection (e.g., systemic candidiasis) to confirm antifungal activity and xenograft models (using human cancer cell lines in immunocompromised mice) to assess in vivo antitumor effects. vliz.be These models were historically used for initial screening of crude extracts and are now critical for evaluating purified compounds. vliz.be

Specialized Models: For exploring new therapeutic areas like inflammatory diseases, specific animal models of those conditions (e.g., inflammatory bowel disease, arthritis) would need to be employed.

The development and use of these advanced models are critical for validating the initial in vitro findings and building a stronger case for the clinical translation of this compound. mdpi.com

Exploration of New Therapeutic Avenues beyond Current Scope

The currently reported activities of the microsclerodermin family are primarily centered on antifungal and anticancer effects. nih.govnih.gov However, the molecular architecture of this compound and its potential mechanism of action suggest it could be relevant for a broader range of therapeutic applications.

Future research should explore these new avenues:

Anti-Inflammatory Agents: The demonstrated ability of Microsclerodermin A to inhibit the NF-κB pathway points towards a significant potential for treating inflammatory diseases. researchgate.netnih.gov Since NF-κB is a central regulator of inflammation, this compound could be investigated for conditions like rheumatoid arthritis, inflammatory bowel disease, or other autoimmune disorders. mdpi.comresearchgate.net

Antiviral Properties: Other complex cyclic peptides from myxobacteria have been shown to possess antiviral activity, for instance, against HIV or Human Cytomegalovirus (HCMV). nih.gov Given its origin from myxobacteria, screening this compound against a panel of viruses could uncover new biological functions.

Neurological Applications: Marine natural products are increasingly being investigated for their effects on the central nervous system. While no data currently exists for this compound, exploring its effects on neurological cell lines or models of neurodegenerative disease could be a novel research direction. dntb.gov.ua

Combination Therapies: Natural compounds can sometimes be used to enhance the efficacy of existing drugs. researchgate.net Investigating this compound in combination with standard-of-care chemotherapeutics or immunotherapies could reveal synergistic effects, potentially allowing for lower doses and reduced side effects. mdpi.comencyclopedia.pub

Expanding the scope of biological testing beyond the initial findings of cytotoxicity is a key strategy for maximizing the therapeutic potential of this unique chemical scaffold. nih.gov

Addressing Stereochemical Complexities in Synthetic and Biosynthetic Studies

The molecular structure of this compound is highly complex, featuring a 23-membered macrocycle containing several unusual amino acid residues and multiple stereocenters. nih.gov This complexity presents a formidable challenge for both total synthesis and for understanding its natural biosynthesis.

A critical issue in the field was the initial misassignment of stereochemistry. The total synthesis of dehydrothis compound (a dehydration product of this compound) and the related Microsclerodermin J was instrumental in revising the originally proposed structure. nih.govnih.govrsc.org It was confirmed that the configuration of the pyrrolidinone unit was incorrect in the initial reports. nih.govresearchgate.net

Future research must continue to address these stereochemical challenges:

Efficient Stereocontrolled Synthesis: The most difficult component to synthesize is often the polyhydroxylated β-amino acid residue, which possesses four or five contiguous stereocenters. nih.gov Developing new and more efficient synthetic methodologies to control this stereochemistry is crucial for producing the correct molecule and its analogs for structure-activity relationship (SAR) studies.

Biosynthetic Pathway Elucidation: While a coherent biosynthesis has been proposed for some family members, questions remain. nih.govresearchgate.net For example, an inversion of configuration at a key carbon (C45) was observed during the biosynthesis of Microsclerodermin M. nih.govnih.gov Understanding the enzymes (e.g., epimerases, cyclases) responsible for establishing the final, complex stereochemistry in this compound is a key goal for biosynthetic studies. oregonstate.edu

Analog Synthesis: By overcoming the synthetic challenges, researchers can create a library of stereoisomers and structural analogs of this compound. Testing these analogs would provide invaluable insight into which structural and stereochemical features are essential for its biological activity, guiding the design of future therapeutic agents.

The intricate stereochemistry of this compound is not just a chemical curiosity; it is fundamental to its biological function. Addressing these complexities is therefore essential for any successful drug development program based on this scaffold.

Data on Research Challenges

| Section | Challenge | Key Future Directions |

| 6.1 | Unsustainable supply from original marine sponge source. | Cultivation of terrestrial myxobacteria; Optimization of total synthesis; Biosynthetic engineering. |

| 6.2 | The precise molecular target and mechanism of action are not fully known. | Target identification studies; Analysis of downstream signaling pathways; Investigation into mechanism of selectivity. |

| 6.3 | Over-reliance on simple 2D cell culture models. | Application of 3D spheroid and organoid models; Use of in vivo animal models for infection and cancer. |

| 6.4 | Research has been limited to antifungal and anticancer activities. | Investigation into anti-inflammatory, antiviral, and neurological applications; Studies on combination therapies. |

| 6.5 | Highly complex structure with multiple stereocenters, leading to initial misassignment. | Development of efficient stereocontrolled synthetic routes; Elucidation of biosynthetic pathways and enzymes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.